2-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
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Overview
Description
2-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex organic compound that features a combination of several heterocyclic structures. This compound is of interest due to its potential pharmacological properties and its unique structural characteristics, which make it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling.
Preparation of Pyridazinone Core: The pyridazinone core can be synthesized by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5).
Formation of Piperazine Derivative: The piperazine derivative can be synthesized by reacting piperazine with appropriate halogenated intermediates under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyridazinone moieties.
Reduction: Reduction reactions can be performed on the nitrile group to yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and pyridazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products of these reactions include oxidized derivatives, reduced amines, and substituted heterocycles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways.
Pathways Involved: It may modulate signaling pathways related to oxidative stress and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds such as 2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methane-sulfonylphenyl)-2H-pyridazin-3-one.
Pyrrolopyrazine Derivatives: Compounds containing pyrrole and pyrazine rings with various biological activities.
Uniqueness
The uniqueness of 2-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile lies in its combination of multiple heterocyclic structures, which may confer distinct pharmacological properties and synthetic versatility .
Properties
IUPAC Name |
2-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c22-13-15-12-16-14-28-11-5-17(16)23-21(15)27-8-6-26(7-9-27)20-4-3-18(24-25-20)19-2-1-10-29-19/h1-4,10,12H,5-9,11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQMRIOWBCVAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=C(N=C21)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=CO5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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